molecular formula C12H16N4O B11878717 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile

3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B11878717
M. Wt: 232.28 g/mol
InChI Key: UCLJYYIKMYYZMG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile involves several stepsSpecific reaction conditions and reagents may vary depending on the desired yield and purity .

Chemical Reactions Analysis

3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use. For example, it may act as an inhibitor of checkpoint kinase 1 (CHK1), a critical component of the cellular response to DNA damage .

Comparison with Similar Compounds

3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

Biological Activity

3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C12H16N4OC_{12}H_{16}N_{4}O and a molecular weight of approximately 232.28 g/mol. This compound features a pyrazine ring substituted with a carbonitrile group and an ethylpiperidine moiety, suggesting potential interactions with biological systems that are of interest in medicinal chemistry .

Pharmacological Properties

Research indicates that compounds containing piperidine and pyrazine moieties often exhibit significant biological activities. The presence of the piperidine group suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects. Notably, similar compounds have shown:

  • Antimicrobial properties
  • Anticancer activity
  • Neuroprotective effects

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
3-(3-Methylpiperidin-1-yl)pyrazine-2-carbonitrileContains methylpiperidine instead of ethylAntimicrobial properties
5-(2-Methoxyphenyl)-1H-pyrazoleDifferent substituent on pyrazole ringAnticancer activity
4-(1-Pyrrolidinyl)-pyrazinePyrrolidine instead of piperidineNeuroprotective effects

These compounds exhibit varying degrees of biological activity and structural features that differentiate them from this compound, emphasizing its unique potential in drug discovery and development.

Mechanistic Studies

Investigations into the interactions of this compound with specific biological targets are crucial for understanding its pharmacological profile. These studies typically involve:

  • In vitro assays to evaluate cytotoxicity against various cancer cell lines.
  • Enzyme inhibition studies to assess potential effects on metabolic pathways.
  • Receptor binding assays to determine affinity for neurotransmitter receptors.

Case Study 2: Neuroprotective Effects

Another research effort focused on compounds with piperidine structures demonstrating neuroprotective effects in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells, indicating a potential therapeutic role for this compound in neurological disorders.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

3-(1-ethylpiperidin-3-yl)oxypyrazine-2-carbonitrile

InChI

InChI=1S/C12H16N4O/c1-2-16-7-3-4-10(9-16)17-12-11(8-13)14-5-6-15-12/h5-6,10H,2-4,7,9H2,1H3

InChI Key

UCLJYYIKMYYZMG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)OC2=NC=CN=C2C#N

Origin of Product

United States

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